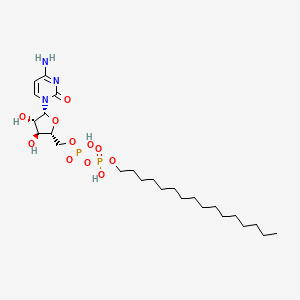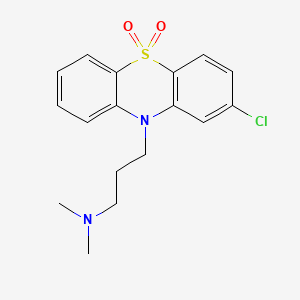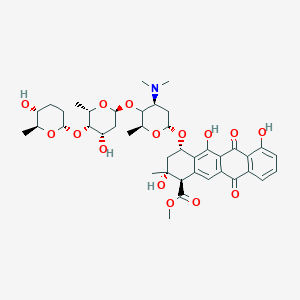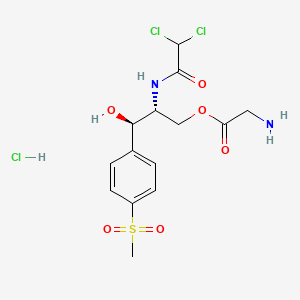
Thiamphenicol glycinate hydrochloride
Übersicht
Beschreibung
Thiamphenicolglycinat (Hydrochlorid) ist ein Antibiotikum mit breitem Wirkungsspektrum, das hauptsächlich zur Behandlung von Atemwegs- und Harnwegsinfektionen eingesetzt wird. Es ist ein Derivat von Thiamphenicol, einem halbsynthetischen Antibiotikum, das Chloramphenicol ähnelt, aber ein besseres Sicherheitsprofil aufweist .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Thiamphenicolglycinat (Hydrochlorid) wird durch eine Reihe von chemischen Reaktionen synthetisiert, an denen Thiamphenicol und Glycin beteiligt sind. Der Prozess beinhaltet typischerweise die Veresterung von Thiamphenicol mit Glycin, gefolgt von der Zugabe von Salzsäure zur Bildung des Hydrochloridsalzes .
Industrielle Produktionsmethoden: Die industrielle Produktion von Thiamphenicolglycinat (Hydrochlorid) beinhaltet die großtechnische chemische Synthese unter kontrollierten Bedingungen. Der Prozess umfasst die Reinigung des Endprodukts durch Kristallisation und Trocknung, um eine stabile, hochreine Verbindung zu erhalten, die für pharmazeutische Zwecke geeignet ist .
Chemische Reaktionsanalyse
Arten von Reaktionen: Thiamphenicolglycinat (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: Die Verbindung kann hydrolysiert werden, um Thiamphenicol und Glycin freizusetzen.
Oxidation und Reduktion: Sie kann Oxidations- und Reduktionsreaktionen eingehen, obwohl diese in ihren typischen Anwendungen weniger häufig sind.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Wasser oder wässrige Lösungen unter sauren oder basischen Bedingungen.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid.
Hauptprodukte:
Hydrolyse: Thiamphenicol und Glycin.
Oxidation und Reduktion: Verschiedene oxidierte oder reduzierte Derivate von Thiamphenicol.
Analyse Chemischer Reaktionen
Types of Reactions: Thiamphenicol glycinate (hydrochloride) undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release thiamphenicol and glycine.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products:
Hydrolysis: Thiamphenicol and glycine.
Oxidation and Reduction: Various oxidized or reduced derivatives of thiamphenicol.
Wissenschaftliche Forschungsanwendungen
Thiamphenicolglycinat (Hydrochlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung in Studien zur Veresterung und Hydrolyse von Reaktionen eingesetzt.
Biologie: Untersucht auf seine Auswirkungen auf die bakterielle Proteinsynthese und Resistenzmechanismen.
Medizin: Ausgiebig auf seine antibakteriellen Eigenschaften untersucht, insbesondere gegen Atemwegs- und Harnwegsinfektionen. .
Industrie: Eingesetzt bei der Entwicklung neuer Antibiotika und Formulierungen.
Wirkmechanismus
Thiamphenicolglycinat (Hydrochlorid) übt seine antibakterielle Wirkung aus, indem es die Proteinsynthese in Bakterien hemmt. Es bindet an die 50S-ribosomale Untereinheit und verhindert die Bildung von Peptidbindungen, wodurch das Wachstum von Bakterienzellen gehemmt wird. Dieser Mechanismus ähnelt dem von Chloramphenicol, aber mit einem geringeren Risiko für Nebenwirkungen .
Wirkmechanismus
Thiamphenicol glycinate (hydrochloride) exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thus inhibiting the growth of bacterial cells. This mechanism is similar to that of chloramphenicol but with a reduced risk of adverse effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Chloramphenicol: Ein Antibiotikum mit breitem Wirkungsspektrum mit ähnlichem Wirkmechanismus, aber höherer Toxizität.
Florfenicol: Ein weiteres Derivat von Thiamphenicol mit verbesserten Wirksamkeits- und Sicherheitsprofilen.
Einzigartigkeit: Thiamphenicolglycinat (Hydrochlorid) ist einzigartig aufgrund seines verbesserten Sicherheitsprofils im Vergleich zu Chloramphenicol und seiner Wirksamkeit bei der Behandlung einer Vielzahl von bakteriellen Infektionen. Seine Verwendung in der Aerosoltherapie bei Atemwegsinfektionen bei onkologischen Patienten unterstreicht seine Vielseitigkeit und sein therapeutisches Potenzial .
Eigenschaften
IUPAC Name |
[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-methylsulfonylphenyl)propyl] 2-aminoacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O6S.ClH/c1-25(22,23)9-4-2-8(3-5-9)12(20)10(7-24-11(19)6-17)18-14(21)13(15)16;/h2-5,10,12-13,20H,6-7,17H2,1H3,(H,18,21);1H/t10-,12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXJDBJNAXSJDH-MHDYBILJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(COC(=O)CN)NC(=O)C(Cl)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](COC(=O)CN)NC(=O)C(Cl)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl3N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023650 | |
| Record name | Thiamphenicol glycinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2611-61-2 | |
| Record name | Thiamphenicol glycinate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2611-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neomyson G hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002611612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiamphenicol glycinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(dichloroacetyl)amino]-3-hydroxy-3-[4-(methylsulphonyl)phenyl]propyl [R-(R*,R*)]aminoacetate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIAMPHENICOL AMINOACETATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88VGC22BWE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Thiamphenicol Glycinate Hydrochloride exert its antibacterial effect?
A1: TGH, similar to its parent compound thiamphenicol, acts as a bacteriostatic agent by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing peptide bond formation and halting the elongation of polypeptide chains. []
Q2: What is the molecular formula and weight of TGH?
A2: While the provided abstracts do not explicitly state the molecular formula and weight of TGH, they describe its chemical structure as a water-soluble ester of thiamphenicol. Further research using chemical databases would be needed to ascertain its exact formula and weight.
Q3: What spectroscopic techniques have been used to characterize TGH?
A3: Proton magnetic resonance (PMR) spectroscopy has been employed to analyze TGH and its parent compound thiamphenicol. [] Additional studies likely utilize techniques like infrared (IR) and mass spectrometry (MS) for structural elucidation, though not explicitly mentioned in the abstracts.
Q4: Is this compound compatible with commonly used intravenous solutions?
A4: Yes, TGH demonstrates compatibility with various intravenous infusions, including Sodium Lactate Ringer Injection, 5% Glucose Injection, 0.9% Sodium Chloride Injection, and Xylitol Injection, for at least 24 hours at both 5°C and 25°C. []
Q5: What is the most significant factor influencing the stability of TGH in solution?
A5: pH is the most critical factor impacting TGH solution stability. The optimal pH range for stability is between 1 and 3. []
Q6: Does the route of administration impact the efficacy of TGH?
A6: Research suggests that aerosol administration of Thiamphenicol Glycinate Acetylcysteinate (TGA), a derivative of TGH, provides superior efficacy compared to the oral route, particularly in treating Streptococcus pyogenes pneumonia in mice. [] This enhanced efficacy is attributed to the rapid release of thiamphenicol and N-acetylcysteine directly at the infection site. []
Q7: What analytical methods are commonly used for the quantification of TGH?
A7: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is widely employed for TGH quantification. Reversed-Phase HPLC with UV detection at 224 nm [], [], and Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-ESI/MS) for quantifying glycine in TGH [], are examples of such methods.
Q8: How is the quality of TGH ensured during manufacturing?
A8: Quality control of TGH involves a combination of analytical techniques, primarily RP-HPLC, to quantify the active ingredient and identify any related substances. This method ensures the purity and consistency of the final product. []
Q9: Has this compound proven effective in treating respiratory infections?
A9: TGH has demonstrated efficacy in treating bacterial respiratory infections, specifically in bull calves of a dairy breed. [] Additionally, a pilot study showed TGH to be as effective as clarithromycin in treating acute lower respiratory tract infections caused by Chlamydia pneumonia. []
Q10: Are there any innovative drug delivery systems for TGH?
A10: Research has explored the use of silica nanochannel membranes (SNMs) for pH-controlled release of TGH. These membranes allow for sustained and continuous release, potentially enhancing its therapeutic effect. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



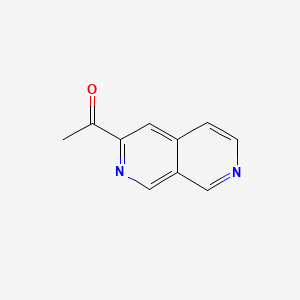
![2-[[2-amino-4-hydroxy-4-(4-hydroxyphenyl)-3-methylbutanoyl]amino]-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1221831.png)
![Quinolinium,2-[[[4-[bis(2-chloroethyl)amino]phenyl]imino]methyl]-1-methyl-, chloride (1:1)](/img/structure/B1221836.png)



